4-[2-(Trifluoromethyl)phenyl]oxan-4-ol
Description
4-[2-(Trifluoromethyl)phenyl]oxan-4-ol is a fluorinated organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxyl group and a 2-(trifluoromethyl)phenyl moiety. This compound has been listed as a discontinued product by CymitQuimica, though its synthesis and applications remain of interest in medicinal and agrochemical research .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-4-2-1-3-9(10)11(16)5-7-17-8-6-11/h1-4,16H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVDTGJACXCAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 4-[2-(Trifluoromethyl)phenyl]oxan-4-ol and related compounds:
Key Comparative Insights
Core Structure :
- The oxane ring in the target compound contrasts with thiazole (e.g., MV336) or pyrazole (patent compounds) cores in analogs. Oxane’s six-membered oxygenated ring offers conformational rigidity, while thiazole/pyrazole rings enable π-π stacking and metal coordination .
Substituent Effects: The 2-(trifluoromethyl)phenyl group in the target compound is meta-substituted compared to para-substituted analogs (e.g., [2-[4-(Trifluoromethyl)phenyl]thiazol-4-yl]methanol), influencing steric and electronic properties .
The discontinued status of this compound suggests challenges in scale-up or stability, unlike ATPR, which has optimized synthesis routes (56.71% yield after refinement) .
Biological and Industrial Relevance: ATPR demonstrates explicit pharmacological activity (e.g., induction of cancer cell differentiation), whereas the target compound’s applications remain underexplored .
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